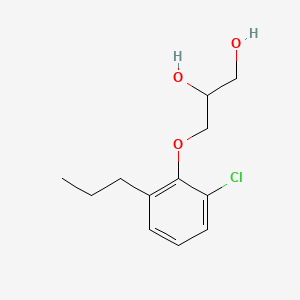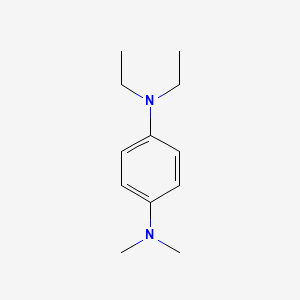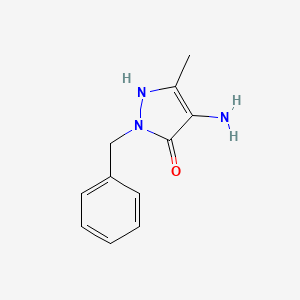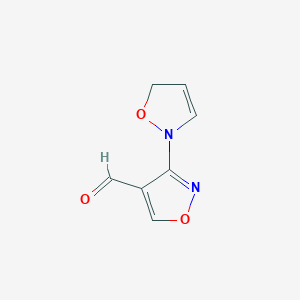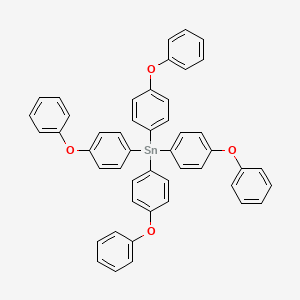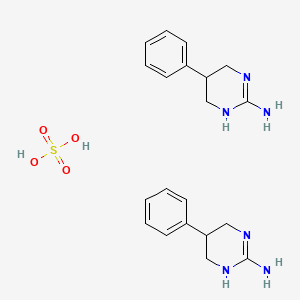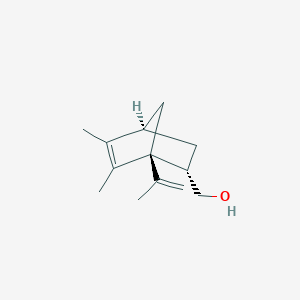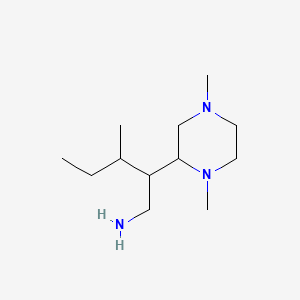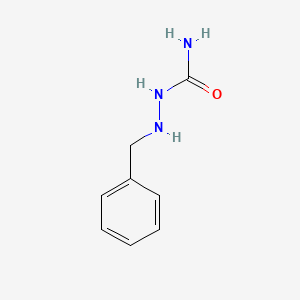
(Benzylamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzylamino)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a benzylamino group attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Benzylamino)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of benzylamine to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under ambient conditions, making it environmentally friendly and suitable for large-scale production.
Another method involves the reaction of benzylamine with carbamoyl chloride, which can be generated by the reaction of the corresponding amine with phosgene . This method, however, is less environmentally friendly due to the use of phosgene.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The nucleophilic addition of benzylamine to potassium isocyanate in water is favored due to its simplicity and high yield . This method allows for the production of this compound in large volumes with high chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzylamino)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(Benzylamino)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Benzylamino)urea involves its interaction with specific molecular targets. For example, in biological systems, it can act as a cytokinin, promoting cell division and growth in plants . In medicinal applications, it may inhibit specific enzymes or kinases, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N’-(4-Pyridyl)urea: Similar in structure but with different substituents, showing cytokinin activity.
Thiourea: Contains sulfur instead of oxygen, used in different industrial applications.
Hydroxycarbamide: A hydroxylated derivative with distinct pharmacological properties.
Uniqueness
(Benzylamino)urea is unique due to its specific benzylamino group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
6635-48-9 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(benzylamino)urea |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |
InChI-Schlüssel |
YEPJSQACJGPJLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


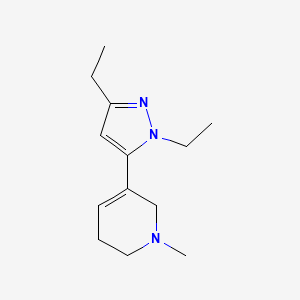
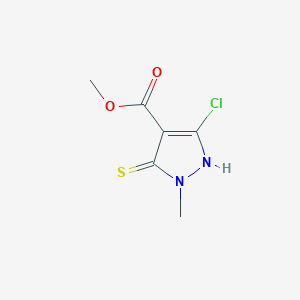
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
